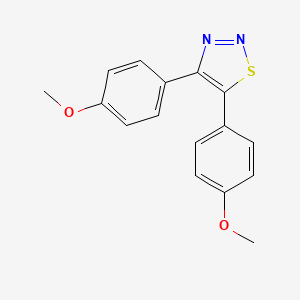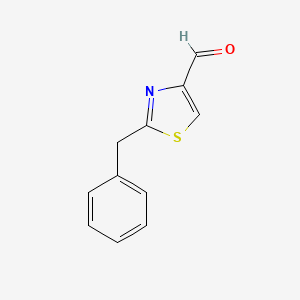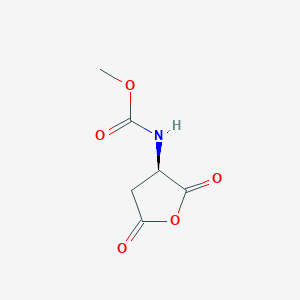
(R)-N-(methoxycarbonyl)aspartic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-carbomethoxyaminosuccinic anhydride is a chemical compound that belongs to the class of organic acid anhydrides It is characterized by the presence of an anhydride functional group, which is formed by the removal of a molecule of water from two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-carbomethoxyaminosuccinic anhydride typically involves the dehydration of the corresponding carboxylic acid. One common method is the use of dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-carbomethoxyaminosuccinic anhydride can be scaled up using similar dehydration techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
®-2-carbomethoxyaminosuccinic anhydride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form the corresponding carboxylic acids.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to form amides.
Water: Used in hydrolysis reactions to form carboxylic acids.
Alcohols: Used in esterification reactions to form esters.
Major Products Formed
Amides: Formed from reactions with amines.
Carboxylic acids: Formed from hydrolysis reactions.
Esters: Formed from esterification reactions.
Aplicaciones Científicas De Investigación
®-2-carbomethoxyaminosuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-carbomethoxyaminosuccinic anhydride involves nucleophilic acyl substitution reactions. The anhydride functional group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Acetic anhydride: A simpler anhydride with similar reactivity but different applications.
Maleic anhydride: Another anhydride with distinct chemical properties and uses.
Uniqueness
®-2-carbomethoxyaminosuccinic anhydride is unique due to its specific structure and the presence of the carbomethoxyamino group.
Propiedades
Fórmula molecular |
C6H7NO5 |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C6H7NO5/c1-11-6(10)7-3-2-4(8)12-5(3)9/h3H,2H2,1H3,(H,7,10)/t3-/m1/s1 |
Clave InChI |
JPEHNUYVLFKKGY-GSVOUGTGSA-N |
SMILES isomérico |
COC(=O)N[C@@H]1CC(=O)OC1=O |
SMILES canónico |
COC(=O)NC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8507855.png)

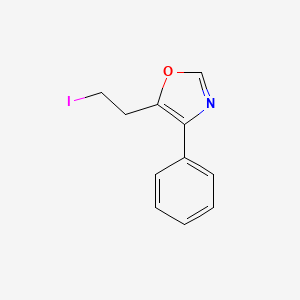

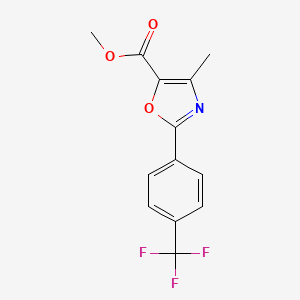

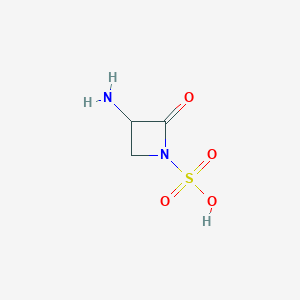
![{2-[(3-Aminopropyl)(3-nitropyridin-2-yl)amino]phenyl}(phenyl)methanone](/img/structure/B8507927.png)


![1-[3-(3,4-Dimethoxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B8507946.png)
